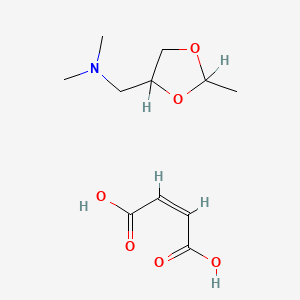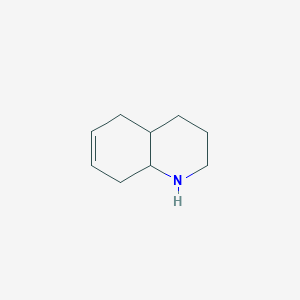
1,2,3,4,4a,5,8,8a-Octahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5,8,8a-Octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a saturated derivative of quinoline, featuring a bicyclic structure with nitrogen incorporated into one of the rings
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5,8,8a-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction typically proceeds as follows: [ \text{Quinoline} + 4H_2 \xrightarrow{\text{Pd/C, high pressure}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow hydrogenation processes. These methods utilize fixed-bed reactors loaded with catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted octahydroquinoline derivatives.
科学的研究の応用
1,2,3,4,4a,5,8,8a-Octahydroquinoline has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of proteins, influencing biochemical pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline: An unsaturated analog with a similar structure but different chemical properties.
Decahydroquinoline: A fully saturated analog with distinct reactivity.
Tetrahydroquinoline: Partially saturated, exhibiting intermediate properties between quinoline and octahydroquinoline.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroquinoline is unique due to its specific saturation level, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
242817-60-3 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
1,2,3,4,4a,5,8,8a-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,8-10H,3-7H2 |
InChIキー |
SJCILXDBIMDAKC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC=CCC2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
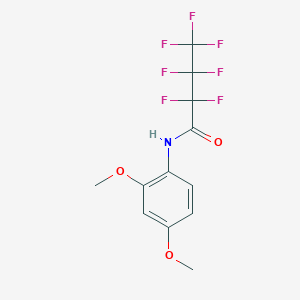

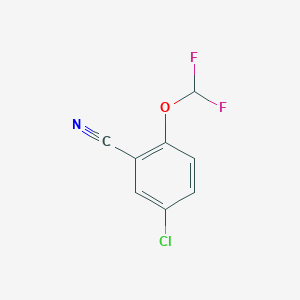
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
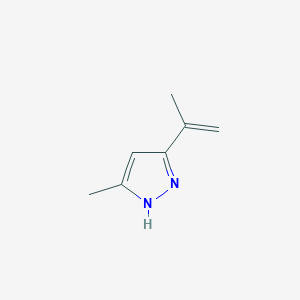
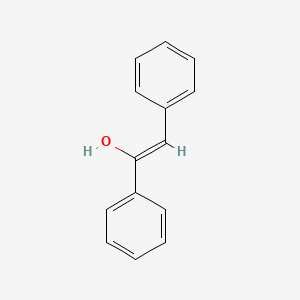
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
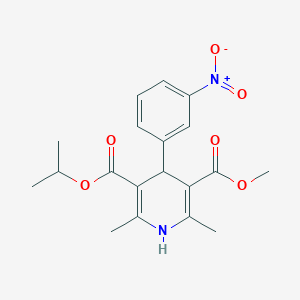
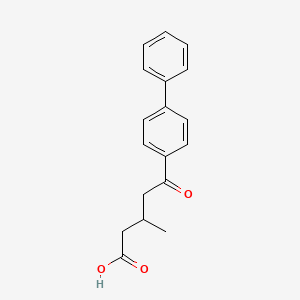
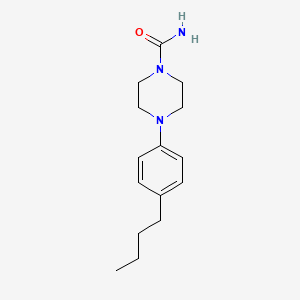
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
